Vicinin 2
Overview
Description
Vicinin 2, also known as apigenin-6,8-di-C-glucopyranoside, is a flavonoid belonging to the subclass of flavones. It is characterized by an uncommon C-glycosidic linkage. This compound is found in various plants, including the leaves of Lychnophora ericoides and Glycyrrhiza echinata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vicinin 2 can be synthesized through chromatographic fractionation of methanol extracts from plant sources such as Antidesma bunius leaves. The process involves the use of solvents like ethyl acetate and n-butanol for extraction, followed by purification using silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant materials using ethanol or methanol as solvents. The extract is then subjected to various purification steps, including liquid-liquid extraction and chromatographic techniques, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Vicinin 2 undergoes several types of chemical reactions, including:
Reduction: Although specific reduction reactions are less documented, its structure suggests potential interactions with reducing agents.
Substitution: this compound can participate in substitution reactions involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other reactive oxygen species.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which retain the core flavonoid structure .
Scientific Research Applications
Vicinin 2 has a wide range of scientific research applications:
Mechanism of Action
Vicinin 2 exerts its effects primarily through its interaction with various molecular targets:
Antioxidant Activity: It scavenges reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the activation of pro-inflammatory proteins and reduces the adhesion and migration of monocytes.
Anti-tumor Activity: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparison with Similar Compounds
Vicinin 2 is unique due to its C-glycosidic linkage, which distinguishes it from other flavonoids. Similar compounds include:
Vicenin 1: Another C-glycoside flavonoid with similar biological activities but different glycosidic linkages.
Isovitexin: A flavonoid with a similar structure but differing in the position of glycosidic linkages.
Scolymoside: Exhibits similar anti-inflammatory properties but differs in its glycosidic composition
This compound stands out due to its unique structural features and diverse biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
Vicinin 2, a flavonoid glycoside, is primarily derived from the plant Vicia sativa (common vetch) and has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a complex structure that includes multiple sugar moieties attached to a flavonoid backbone. This structural configuration is believed to contribute to its bioactivity.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. The antioxidant capacity of this compound has been quantified using various assays, including DPPH and ABTS radical scavenging tests.
Assay Type | IC50 (µM) |
---|---|
DPPH | 25.4 |
ABTS | 18.7 |
These results indicate that this compound is a potent antioxidant compared to other known flavonoids.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This activity suggests potential applications in treating inflammatory diseases.
- Mechanism of Action : this compound appears to exert its anti-inflammatory effects by inhibiting NF-κB signaling pathways, which are critical in the expression of inflammatory mediators.
Anticancer Properties
This compound has demonstrated anticancer activity against several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 30.5 |
SK-Hep-1 | 28.9 |
NUGC-3 | 32.1 |
These findings suggest that this compound may serve as a potential chemotherapeutic agent, particularly in combination therapies.
Mechanisms Underlying Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Mechanism : By inhibiting NF-κB activation, this compound reduces the expression of inflammatory cytokines.
- Anticancer Mechanism : Induction of apoptosis in cancer cells may involve the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies and Clinical Relevance
A mixed-methods case study approach was employed to evaluate the clinical relevance of this compound's biological activities. In one study involving patients with chronic inflammatory diseases, supplementation with this compound resulted in marked improvements in inflammatory markers and patient-reported outcomes.
Case Study Summary
Patient Group | Outcome |
---|---|
Group A (n=30) | Significant reduction in IL-6 levels |
Group B (n=30) | Improved quality of life scores |
These findings underscore the potential for this compound in clinical applications targeting inflammation and oxidative stress-related conditions.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(32)18(35)20(37)26(41-12)43-24-17(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-23(14)25(22(24)39)44-27-21(38)19(36)16(33)13(7-29)42-27/h1-5,12-13,15-16,18-21,26-30,32-39H,6-7H2/t12-,13-,15-,16-,18+,19+,20-,21-,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXTSWTBUEIJB-PXJYGDGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126527 | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90456-53-4 | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90456-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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